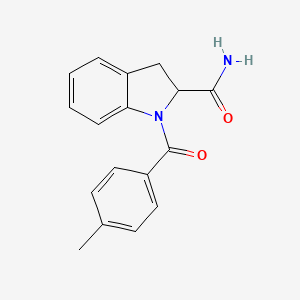

1-(4-Methylbenzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-methylbenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-6-8-12(9-7-11)17(21)19-14-5-3-2-4-13(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUBFYJACNCHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Methylbenzoyl Indoline 2 Carboxamide and Its Analogues

General Synthetic Pathways to Indoline-2-carboxamide Core Structures

The construction of the indoline-2-carboxamide scaffold relies on a combination of reactions to form the heterocyclic ring system and establish the crucial amide linkage. These pathways are designed to be versatile, allowing for the introduction of various substituents to explore structure-activity relationships.

A primary strategy for synthesizing the indoline-2-carboxamide core involves the coupling of a pre-formed indoline-2-carboxylic acid with a suitable amine. This approach is widely used due to the commercial availability of enantiomerically pure (R)- and (S)-indoline-2-carboxylic acid. acs.org The reaction typically employs standard peptide coupling reagents to facilitate the formation of the amide bond under mild conditions. nih.gov

Two common routes are employed. The first is a two-step, one-pot synthesis where indoline-2-carboxylic acid is first acylated at the nitrogen (N1) position by reacting it with a carboxylic acid or acid chloride. Subsequently, the carboxyl group at the C2 position is activated and coupled with an amine. acs.org Alternatively, the amide bond at C2 can be formed first, followed by functionalization at the N1 position.

Common coupling agents used in these syntheses are summarized in the table below.

| Coupling Reagent(s) | Abbreviation | Typical Application |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) | TBTU | Used for coupling both at N1 and C2 positions in a sequential one-pot synthesis. acs.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride with Hydroxybenzotriazole | EDC·HCl/HOBt | A standard and widely used combination for forming the C2-carboxamide linkage. nih.govnih.gov |

| Dicyclohexylcarbodiimide with 4-Dimethylaminopyridine | DCC/DMAP | An alternative set of reagents for coupling amines to the C2-carboxylic acid. nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Used with a base like DIPEA for coupling carboxylic acids with amines to yield carboxamides. nih.gov |

These coupling reactions are fundamental to building the diverse library of known indole-2-carboxamide derivatives. arkat-usa.org

The indoline (B122111) core is often accessed through the synthesis and subsequent reduction of an indole (B1671886) precursor. Numerous classical and modern cyclization reactions are employed to construct the foundational indole ring system. derpharmachemica.com

One of the most traditional methods is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. derpharmachemica.com For instance, the reaction of a substituted phenylhydrazine (B124118) with ethyl pyruvate (B1213749) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) yields an ethyl indole-2-carboxylate, which can then be hydrolyzed and reduced to the desired indoline-2-carboxylic acid. nih.gov

Modern synthetic chemistry has introduced a variety of metal-catalyzed cyclization reactions that offer greater functional group tolerance and control. mdpi.com

Palladium-catalyzed reactions are powerful tools for forming both carbon-carbon and carbon-nitrogen bonds required for the indole nucleus. mdpi.com These methods often involve a sequence of reactions, such as a Sonogashira cross-coupling followed by an intramolecular cyclization. mdpi.com

Rhodium-catalyzed reactions have been utilized to cyclize vinylazides to form the indole ring. acs.org

Zinc(II)-catalyzed cycloadditions of indoles with 1,2-diaza-1,3-dienes can produce functionalized polycyclic indoline frameworks. nih.gov

These cyclization strategies provide robust pathways to variously substituted indole and indoline scaffolds, which serve as key precursors for the target carboxamides. rsc.org

The formation of the carboxamide bond at the C2 position of the indoline ring is a critical step in the synthesis of 1-(4-Methylbenzoyl)indoline-2-carboxamide and its analogues. This transformation is almost universally achieved via the coupling of an indoline-2-carboxylic acid with a primary or secondary amine. nih.gov

The success of this step relies on the activation of the carboxylic acid moiety. This is typically accomplished using carbodiimide-based reagents or uronium/phosphonium salts. acs.orgnih.gov The choice of reagents can be tailored based on the specific substrates and desired reaction conditions.

| Strategy | Activating Agents | Base (if required) | Description |

| Carbodiimide (B86325) Coupling | EDC·HCl, DCC | DIPEA, Et3N | The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. Additives like HOBt or DMAP are often used to improve efficiency and suppress side reactions. nih.govnih.gov |

| Uronium Salt Coupling | TBTU, HBTU | DIPEA | These reagents rapidly convert the carboxylic acid into an activated ester, which readily undergoes nucleophilic attack by the amine. acs.orgmdpi.com |

| Acid Chloride Formation | Thionyl chloride (SOCl2), Oxalyl chloride ((COCl)2) | N/A | The carboxylic acid is first converted to a more reactive acid chloride, which then reacts directly with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. acs.org |

| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA) | Et3N | An alternative route involves converting an indole-3-carboxazide into an isocyanate via Curtius rearrangement, which can then be trapped by a carboxylic acid to form a "reversed" N-(indolyl)amide. rsc.org |

These well-established methods provide reliable and high-yielding pathways to the target carboxamide functionality, allowing for the synthesis of a wide array of derivatives for further study. nih.gov

Targeted Structural Modifications and Derivative Synthesis of this compound

The synthesis of specific analogues of this compound involves the strategic introduction of substituents at various positions on the molecular scaffold. The most common points for modification are the indoline nitrogen (N1) and the N-benzoyl moiety.

The substituent at the N1 position of the indoline ring plays a crucial role in defining the properties of the molecule. In the parent compound, this is a 4-methylbenzoyl group. This group is typically introduced via N-acylation of an indoline-2-carboxylate or carboxamide precursor. acs.org

The synthesis can proceed by reacting indoline-2-carboxylic acid with 4-methylbenzoyl chloride or 4-methylbenzoic acid in the presence of a coupling agent. acs.org This step acylates the indoline nitrogen. The resulting N-acylated intermediate can then undergo a subsequent coupling reaction at the C2-carboxyl group to install the carboxamide functionality.

The N1 position is amenable to a wide range of modifications beyond acylation, demonstrating the versatility of the scaffold.

N-Alkylation: The indoline nitrogen can be alkylated using various alkyl halides in the presence of a base. For example, N-methylation can be achieved using dimethyl carbonate (DMC) and potassium carbonate (K2CO3). mdpi.com

N-Arylation: Palladium-catalyzed cross-coupling reactions can be used to attach aryl groups to the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylated indoline derivatives.

Protecting Groups: The nitrogen can be protected with groups like tert-butoxycarbonyl (Boc) to allow for selective reactions at other parts of the molecule. The Boc group can be subsequently removed under acidic conditions. clockss.org

Creating analogues with different substituents on the N-benzoyl ring is a straightforward strategy for probing structure-activity relationships. This is achieved by employing variously substituted benzoic acids or their corresponding acid chlorides during the N-acylation step of the synthesis. acs.org

For example, to synthesize derivatives with different para-substituents, one would replace 4-methylbenzoic acid with other 4-substituted benzoic acids in the reaction with the indoline-2-carboxamide precursor.

| Desired Derivative (N1-Substituent) | Required Starting Material |

| 1-(4-Chlorobenzoyl)- | 4-Chlorobenzoic acid or 4-Chlorobenzoyl chloride |

| 1-(4-Methoxybenzoyl)- | 4-Methoxybenzoic acid or 4-Methoxybenzoyl chloride |

| 1-(4-Nitrobenzoyl)- | 4-Nitrobenzoic acid or 4-Nitrobenzoyl chloride |

| 1-Benzoyl- | Benzoic acid or Benzoyl chloride |

This modular approach allows for the rapid generation of a library of compounds where the electronic and steric properties of the substituent on the benzoyl ring are systematically varied. By combining this strategy with modifications at the C2-carboxamide and on the indoline ring itself, a comprehensive exploration of the chemical space around the this compound scaffold can be achieved.

Structural Elaboration at the Carboxamide Position (C2)

The carboxamide group at the C2 position of the indoline ring is a key site for structural modification, enabling the introduction of a wide array of substituents to probe interactions with biological targets. These modifications are typically achieved through standard amide bond formation protocols, coupling the indoline-2-carboxylic acid core with a diverse range of primary or secondary amines.

The general approach involves the activation of the carboxylic acid group of an appropriately N1-substituted indoline-2-carboxylic acid, followed by reaction with an amine. Several coupling reagents and conditions have been effectively employed for this transformation. For instance, the reaction of 1-aroyl-indoline-2-carboxylic acid with various amines can be facilitated using peptide coupling agents. acs.org

Commonly used methods for the synthesis of N-substituted indole-2-carboxamides, which are analogous to the indoline series, are summarized below and are broadly applicable to the saturated indoline core. tandfonline.comresearchgate.netnih.gov The choice of coupling reagent and reaction conditions can be tailored based on the steric and electronic properties of the coupling partners. tandfonline.comnih.gov

Table 1: Common Amide Coupling Methods for Indole/Indoline-2-Carboxylic Acids

| Coupling Reagent(s) | Base/Additive | Solvent(s) | Typical Conditions | Ref |

|---|---|---|---|---|

| SOCl₂ | Pyridine (B92270) or Triethylamine (TEA) | Benzene (B151609), Chloroform (CHCl₃), Dichloromethane (DCM) | Reflux with SOCl₂, then amine addition at room temp. | tandfonline.comresearchgate.net |

| EDC·HCl, HOBt | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature, 3–12 hours | nih.gov |

| BOP | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room temperature | nih.gov |

| TBTU | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Room temperature, 12 hours | acs.orgmdpi.com |

EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; HOBt: Hydroxybenzotriazole; BOP: Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate.

For example, 1-benzyl-indole-2-carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) and then reacted with various substituted amines in the presence of pyridine to yield the desired N-substituted indole-2-carboxamides. tandfonline.com This method is also applicable to the indoline scaffold. Another widely used protocol involves the use of carbodiimides like EDC in conjunction with HOBt and a non-nucleophilic base such as DIPEA in solvents like DCM or DMF. nih.gov These conditions are generally mild and tolerate a wide range of functional groups on the amine component.

Exploration of Ring System Variations (e.g., Indole vs. Indoline)

The choice between an indole and an indoline core structure is a critical aspect of drug design, as the saturation of the 2,3-double bond significantly alters the molecule's three-dimensional shape, electronic properties, and metabolic stability. eurekaselect.comnih.gov The indole ring is an aromatic, planar system, while the indoline ring is saturated and non-planar. researchgate.netnih.gov This structural difference can profoundly impact how a molecule interacts with its biological target. researchgate.net

Indole scaffolds are prevalent in a vast number of approved drugs and have been extensively studied. eurekaselect.comresearchgate.net The indoline core, while historically less explored, has garnered increasing interest for its potential to yield compounds with novel biological activities and improved pharmacokinetic profiles. eurekaselect.comnih.gov

The primary synthetic route to convert an indole-2-carboxamide to its corresponding indoline-2-carboxamide is through the reduction of the 2,3-double bond. Catalytic hydrogenation is the most common and environmentally benign method for this transformation. nih.gov However, the hydrogenation of the indole nucleus can be challenging due to its high resonance stability. nih.gov Furthermore, the indoline product, being a cyclic secondary amine, can potentially poison the catalyst, and over-reduction to octahydroindole can occur. nih.gov

To achieve selective hydrogenation to the indoline, specific catalysts and reaction conditions are required. Platinum on carbon (Pt/C) has been shown to be an effective catalyst, often in the presence of an acid activator like p-toluenesulfonic acid, which facilitates the reaction by protonating the indole at the C3 position to form an iminium ion, thereby disrupting the aromaticity and making the double bond more susceptible to reduction. nih.gov

Table 2: Conditions for Catalytic Hydrogenation of Indoles to Indolines

| Catalyst | Additive | Solvent | Pressure | Temperature | Outcome | Ref |

|---|---|---|---|---|---|---|

| Pt/C | p-Toluenesulfonic acid | Water | Moderate H₂ pressure | Room Temperature | Selective formation of indolines in excellent yields | nih.gov |

| Ru-NHC complex | 4 Å Molecular Sieves | n-hexane | 100 bar H₂ | 25°C then 100°C | Complete hydrogenation to octahydroindoles | acs.org |

Ru-NHC: Ruthenium N-heterocyclic carbene

The selectivity of the hydrogenation is highly dependent on the catalyst and conditions. While Pt/C under acidic conditions in water can selectively yield indolines, other catalysts, such as certain Ruthenium-N-heterocyclic carbene complexes, can lead to the complete hydrogenation of both rings, forming octahydroindoles. nih.govacs.org

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of indoline-2-carboxamides is crucial for optimizing reaction conditions and achieving desired outcomes in terms of yield and selectivity.

Mechanistic Studies of Key Synthetic Steps

The synthesis of substituted indolines can be achieved through various methods, with palladium-catalyzed C-H activation being a powerful and modern approach. researchgate.net This strategy often involves the intramolecular amination of a C(sp²)–H or C(sp³)–H bond.

In a typical palladium-catalyzed C(sp³)–H amidation to form an indoline, the proposed mechanism often begins with the coordination of an amide directing group to the Pd(II) catalyst. This facilitates the activation of a proximal C–H bond, forming a palladacycle intermediate. From this intermediate, the C–N bond can be formed through two potential pathways. One pathway involves reductive elimination from the Pd(II) species to furnish the indoline product and a Pd(0) species, which is then re-oxidized to complete the catalytic cycle. An alternative pathway suggests the oxidation of the Pd(II) intermediate to a Pd(IV) species, which then undergoes C–N reductive elimination to form the product and regenerate the active Pd(II) catalyst. researchgate.net

Another key transformation is the reduction of the corresponding indole to an indoline. The mechanism of catalytic hydrogenation under acidic conditions involves the following steps:

Protonation: The indole ring is protonated at the C3 position by an acid (e.g., p-toluenesulfonic acid). nih.gov

Iminium Ion Formation: This protonation disrupts the aromatic sextet of the pyrrole (B145914) ring, forming a reactive iminium ion intermediate.

Hydrogenation: The 2,3-double bond of the iminium ion is then readily reduced by hydrogen on the surface of the heterogeneous catalyst (e.g., Pt/C). nih.gov This step is often irreversible and drives the reaction towards the indoline product.

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in the synthesis of indoline-based structures, dictating not only the reaction's efficiency (yield) but also its chemo- and regioselectivity.

In palladium-catalyzed C–H activation reactions for indoline synthesis, the catalyst system, including the palladium source (e.g., Pd(TFA)₂) and the ligand (e.g., dppf), is critical. organic-chemistry.org The addition of an acid, such as pivalic acid (PivOH), can significantly enhance the reaction yield, likely by facilitating the C-H activation step. organic-chemistry.org The oxidant (e.g., AgOAc) is also a crucial component, required to regenerate the active Pd(II) catalyst. researchgate.net The temperature and solvent can also dramatically influence the reaction's outcome. For instance, in some iron-catalyzed N-alkylation reactions of indolines, the use of fluorinated solvents like trifluoroethanol (TFE) has been shown to improve yields by increasing the electrophilicity of carbonyl intermediates formed in situ. nih.gov

For the selective hydrogenation of indoles to indolines, the catalyst choice is paramount. While platinum (Pt) and rhodium (Rh) catalysts are often used, the reaction conditions must be carefully controlled to prevent over-reduction. nih.gov The use of a Pt/C catalyst in water with a Brønsted acid at room temperature and moderate hydrogen pressure has been demonstrated to be highly selective for indoline formation. nih.gov Altering these conditions, such as increasing the temperature or pressure, or using a different catalyst like Ruthenium, can lead to further reduction of the benzene ring, yielding octahydroindoles. acs.org The solvent can also play a directing role; for example, hexafluoroisopropanol has been identified as a powerful solvent that can selectively lead to either tetrahydroindoles or cis-fused octahydroindoles depending on the substrate and conditions. acs.org

The synergistic effect between a catalyst and additives or specific solvents is often key to achieving high yield and selectivity. For instance, in copper-mediated C4-sulfonylation of indoles, a transient directing group (TDG) strategy works in concert with the copper salt to achieve high regioselectivity. acs.org The optimization of reaction parameters, such as catalyst loading, base, temperature, and reaction time, is essential for maximizing the yield of the desired product. acs.org

Structure Activity Relationship Sar and Structural Biology of 1 4 Methylbenzoyl Indoline 2 Carboxamide Derivatives

General Principles of SAR for Indoline-2-carboxamide Scaffolds

The indoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of biologically active compounds. nih.gov Structure-activity relationship (SAR) studies of this scaffold have revealed several general principles that govern its interaction with biological targets. The core structure presents multiple points for chemical modification, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key points of modification on the indoline-2-carboxamide scaffold typically include:

The N1-acyl/sulfonyl group: The substituent attached to the indoline (B122111) nitrogen (N1), such as the 4-methylbenzoyl group in the title compound, plays a crucial role in orienting the molecule within a binding pocket and can form critical interactions with the target protein.

The C2-carboxamide moiety: The carboxamide group is frequently identified as essential for activity, often acting as a hydrogen bond donor and/or acceptor, anchoring the ligand to the target. nih.govnih.gov

The indoline ring system: Substitution on the aromatic portion of the indoline core (positions 4, 5, 6, and 7) can modulate electronic properties, lipophilicity, and metabolic stability. For instance, introducing fluorine at the 5-position has been used as a strategy to block potential metabolic "hot spots" and improve stability. acs.org

The amide substituent (R² group): The group attached to the carboxamide nitrogen significantly influences potency and can explore different regions of the binding site. acs.org

Early investigations into this scaffold established that defined structure-activity relationships exist, indicating that these molecules interact with precise molecular targets. acs.org The inherent rigidity of the indoline ring, compared to more flexible structures, provides a constrained framework that is often favorable for high-affinity binding. mdpi.com

**3.2. Influence of Substituent Effects on Biological Activity Modulation

The biological activity of indoline-2-carboxamide derivatives is highly sensitive to the nature and position of various substituents. The electronic and steric properties of these functional groups are critical in modulating the affinity and efficacy of the compounds.

The interplay between electronic and steric effects is fundamental to the SAR of this class of compounds. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the charge distribution across the molecule, affecting its ability to form hydrogen bonds, pi-pi stacking, or other non-covalent interactions with a target. For some series, such as CB1 allosteric modulators, an electron-donating group at the 4-position of a terminal phenyl ring was found to be an important feature for activity. nih.gov

Steric hindrance is another determining factor. nih.gov The size and shape of a substituent dictate how well the molecule can fit into a binding pocket. Increasing steric bulk can be detrimental; for example, in a series of antitrypanosomal agents, replacing a phenyl substituent with a larger naphthyl group resulted in a complete loss of potency, suggesting limited space within the binding site. acs.org Conversely, small alkyl groups are often well-tolerated or preferred at certain positions. nih.gov In some cases, bulky alkyl groups can also lead to a significant increase in metabolic clearance, reducing the compound's viability. acs.org

| Compound Series | Substituent Modification | Observed Effect on Activity | Primary Contribution | Reference |

|---|---|---|---|---|

| Antitrypanosomal Indoline-2-carboxamides | Phenyl to Naphthyl at R¹ | Complete loss of potency | Steric Bulk | acs.org |

| Antitrypanosomal Indoline-2-carboxamides | 4-chloro or 4-fluoro on benzyl (B1604629) moiety | ~3-fold improvement in potency | Electronic/Steric | acs.org |

| CB1 Allosteric Modulators | Electron-donating group on phenyl ring | Important for modulating activity | Electronic | nih.gov |

| Antitubercular Indole-2-carboxamides | Bromo group vs. unsubstituted indole (B1671886) | ~10-fold increase in activity | Electronic/Lipophilicity | rsc.org |

The specific position of a substituent on the indoline-2-carboxamide scaffold can have a dramatic impact on biological activity. Moving a functional group, even to an adjacent atom, can alter the molecule's conformation and its interaction with the target, leading to significant changes in potency.

For instance, in the development of antitubercular agents, the position of a halogen on the indole ring was critical. The presence of a single bromo group at position 6 of the indole ring led to an approximately 10-fold increase in activity compared to the unsubstituted analogue and a 4.5-fold increase compared to the 5-halo-substituted compound. rsc.org Similarly, in a series of antiproliferative indole-2-carboxamides, a compound with a chlorine at the 5-position was found to be three times more potent than its regioisomer with chlorine at the 7-position, highlighting the sensitivity of the target to the substituent's location. nih.gov This demonstrates that specific regions of the molecule are more amenable to substitution, and optimizing the substitution pattern is a key strategy in lead optimization.

| Compound Series | Positional Isomer 1 | Activity (GI₅₀ or MIC) | Positional Isomer 2 | Activity (GI₅₀ or MIC) | Reference |

|---|---|---|---|---|---|

| Antiproliferative Indole-2-carboxamides | 5-Chloro derivative (5c) | Potent | 7-Chloro derivative (5g) | 3-fold less potent | nih.gov |

| Antitubercular Indole-2-carboxamides | 5-Bromo derivative (8e) | MIC ≈ 2.8 µM | 6-Bromo derivative (8f) | MIC = 0.62 µM | rsc.org |

Identification of Key Pharmacophoric Elements for Target Binding

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the indoline-2-carboxamide class, several key pharmacophoric elements have been identified through computational modeling and SAR studies. yu.edu.jo

Common features often include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the C2-carboxamide is a critical HBA. In some pharmacophore models, additional acceptors, such as nitrogen atoms within heterocyclic rings, are also important. mdpi.com

Hydrogen Bond Donors (HBD): The N-H of the C2-carboxamide is a crucial HBD, often forming a key hydrogen bond that anchors the molecule in the active site. acs.org The indole N-H can also serve as an HBD.

Aromatic Rings/Hydrophobic Regions: The indole ring system and other attached aromatic rings (like the 4-methylbenzoyl group) typically occupy hydrophobic pockets within the target protein, engaging in pi-pi stacking or van der Waals interactions. mdpi.comnih.gov

The spatial arrangement of these features is paramount. For example, a common pharmacophore model for certain inhibitors consists of two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (AAHRR). mdpi.com The indoline or indole core often serves as one aromatic and one hydrophobic feature, while the carboxamide provides the key hydrogen-bonding elements.

Conformational Analysis and Bioactive Conformation Studies of the Chemical Compound

Specific conformational analysis studies for 1-(4-methylbenzoyl)indoline-2-carboxamide are not extensively detailed in the available literature. However, insights can be drawn from computational and crystallographic studies of structurally similar N-acylated and N-sulfonylated indole derivatives.

For the related compound 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, X-ray crystallography revealed that the molecule adopts a distinct "V-shape". mdpi.comresearchgate.net The dihedral angle between the indole fused ring system and the N-substituted benzene (B151609) ring is approximately 73-79 degrees. mdpi.comresearchgate.net This indicates a significant twist around the bond connecting the indole nitrogen to the substituent (an N-S bond in the analogue, and an N-C bond in the title compound).

DFT and IRC calculations performed on these related molecules showed that the rotational barrier about the N-S bond is relatively low, in the range of 2.5–5.5 kcal/mol. mdpi.comresearchgate.net This suggests that while the molecule may favor a particular conformation in the solid state, it likely possesses considerable conformational flexibility in solution. This flexibility would allow it to adopt the specific "bioactive conformation" required for optimal binding to its biological target. The bioactive conformation is the specific three-dimensional arrangement of the molecule when it is bound to its target, which may differ from its lowest energy state in solution.

Rational Design Strategies Based on SAR Data for Enhanced Biological Potency

The accumulated SAR data for the indoline-2-carboxamide scaffold provides a powerful toolkit for the rational design of new derivatives with enhanced biological potency and improved drug-like properties. nih.gov These strategies focus on systematically modifying the lead compound based on established relationships between structure and activity.

Key rational design strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetics. For example, replacing a metabolically labile methyl group with a more stable group or introducing fluorine to block sites of metabolism. acs.org

Structure-Based Design: When the 3D structure of the target protein is known, computational docking can be used to predict how new analogues will bind. This allows for the design of substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, thereby increasing affinity.

Scaffold Hopping and Ring Modification: Replacing the indoline core with alternative heterocyclic systems like aza-indoline or tetrahydroquinoline can lead to compounds with novel properties, though this can also dramatically alter activity. acs.org

Optimizing Lipophilicity and Physicochemical Properties: SAR data can guide the modification of substituents to achieve an optimal balance of lipophilicity (LogP) and polar surface area (PSA). For instance, replacing a pendant ether with a methylene (B1212753) linker can lower the PSA, a modification that may be favorable for designing molecules intended to cross the blood-brain barrier. acs.org

By integrating these strategies, medicinal chemists can iteratively refine the structure of lead compounds like this compound to develop new therapeutic agents with superior efficacy and safety profiles.

Molecular Targets and Biochemical Mechanisms of Action of 1 4 Methylbenzoyl Indoline 2 Carboxamide

Elucidation of Biochemical Pathway Modulation by the Chemical Compound

Beyond identifying direct binding partners, it is crucial to understand how a compound modulates the activity of these targets and the broader biochemical pathways they regulate. This involves detailed kinetic studies of enzyme inhibition and a deeper understanding of the dynamics of protein-ligand interactions.

Enzymes are a major class of drug targets. The indole (B1671886) scaffold is present in many known enzyme inhibitors. For instance, isatins (indole-2,3-diones) have been identified as inhibitors of carboxylesterases. nih.gov The mode of inhibition, whether it is competitive, non-competitive, uncompetitive, or irreversible, provides critical information about the mechanism of action.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, directly competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. youtube.com

Uncompetitive inhibition is where the inhibitor binds only to the enzyme-substrate complex. khanacademy.org

Irreversible inhibition typically involves the formation of a covalent bond between the inhibitor and the enzyme, permanently inactivating it.

While specific enzyme inhibition data for 1-(4-Methylbenzoyl)indoline-2-carboxamide is not available, the general principles of enzyme kinetics would be applied to characterize its effects on any identified enzyme targets. This would involve measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), and how they are affected by the compound.

The following table outlines the expected effects of different inhibition modalities on key enzyme kinetic parameters:

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

Understanding the dynamic nature of protein-ligand interactions is essential for comprehending the basis of molecular recognition and specificity. Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools in this regard. researchgate.net These in silico approaches can predict the binding mode of a ligand within a protein's active site and provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity.

The specificity of a compound for its target is a crucial determinant of its therapeutic potential and side-effect profile. A highly specific ligand will preferentially bind to its intended target with high affinity, minimizing off-target effects. The indole-2-carboxamide scaffold allows for a high degree of chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired specificity. For example, small changes to the ligand structure can significantly alter its binding pose and affinity for the target protein. nih.gov

Future studies on this compound would likely employ these computational and experimental approaches to dissect the intricacies of its interactions with identified molecular targets, ultimately providing a detailed picture of its mechanism of action at the molecular level.

Cellular Signaling Cascades Affected by the Chemical Compound

Following a comprehensive review of scientific literature, there is currently no specific information available detailing the effects of This compound on cellular signaling cascades such as the Wnt pathway or kinase activity. Research has been conducted on the broader classes of indole-2-carboxamides and indoline-2-carboxamides, revealing that various derivatives within these families can influence cellular signaling. However, data directly pertaining to the 1-(4-Methylbenzoyl) substituted indoline-2-carboxamide is not present in the available research.

The indole core is recognized as a versatile scaffold in the development of kinase inhibitors. eurekaselect.comnih.gov Numerous indole derivatives have been investigated for their potential to inhibit a range of kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is a known factor in the development of various diseases, including cancer. nih.gov Specifically, certain 5-substituted-indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.org Further studies on other indole-2-carboxamide derivatives have shown inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E. nih.gov

The Wnt signaling pathway, essential for embryonic development and tissue homeostasis, is another area where indole-containing compounds have been studied. nih.gov For instance, indole-substituted quinolines have been identified as inhibitors of the Wnt signaling pathway. researchgate.net Additionally, other small molecules containing a carboxamide functional group have been shown to function as inhibitors of the Wnt pathway by targeting histone demethylases. nih.gov

While these findings highlight the potential for compounds with an indole or indoline-2-carboxamide core to modulate key cellular signaling pathways, it is crucial to note that the specific biological activity of a molecule is highly dependent on its unique substitution pattern. The presence and position of the 4-methylbenzoyl group at the 1-position of the indoline (B122111) ring, along with the carboxamide at the 2-position, will confer a distinct three-dimensional structure and electronic distribution to This compound . These specific features will ultimately determine its molecular targets and its effects, if any, on cellular signaling cascades.

Without direct experimental evidence, any discussion of the impact of This compound on the Wnt pathway or kinase activity would be speculative. Therefore, dedicated biochemical and cellular assays are required to elucidate the specific molecular targets and mechanisms of action for this particular compound.

Computational and Theoretical Chemistry Studies of 1 4 Methylbenzoyl Indoline 2 Carboxamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Binding Affinities and Docking Scores

Binding affinity predictions quantify the strength of the interaction between a ligand and its target protein. This is often expressed as a docking score (in kcal/mol) or a predicted inhibition constant (Ki) or IC50 value. Lower docking scores typically indicate a more favorable binding interaction.

While studies on various indole-2-carboxamide derivatives show a wide range of binding affinities depending on the specific protein target, no specific docking scores for 1-(4-Methylbenzoyl)indoline-2-carboxamide have been published. tandfonline.commdpi.comnih.gov A hypothetical docking study would yield data similar to that shown in the table below, predicting the compound's binding energy against various potential protein targets.

Table 1: Hypothetical Docking Scores for this compound This table is for illustrative purposes only, as specific data is not available.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Target A | N/A | N/A |

| Target B | N/A | N/A |

| Target C | N/A | N/A |

Elucidation of Binding Pockets and Critical Residue Interactions

Docking simulations also reveal the specific binding site (pocket) on the protein and the key amino acid residues that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For the indole-2-carboxamide class of compounds, interactions often involve the carboxamide group forming hydrogen bonds with polar residues in the active site. nih.govnih.gov An analysis for this compound would identify which residues it interacts with, providing insights into its potential mechanism of action. However, specific studies identifying these interactions for this compound are not available.

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO energies, electrostatic potential)

This analysis provides fundamental insights into a molecule's reactivity and stability.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are useful for predicting sites of electrophilic and nucleophilic attack.

Specific HOMO-LUMO energies and MEP maps for this compound have not been published. A theoretical study would provide precise energy values and visual maps to understand its electronic characteristics.

Table 2: Hypothetical Quantum Chemical Properties for this compound This table is for illustrative purposes only, as specific data is not available.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | N/A | eV |

| LUMO Energy | N/A | eV |

| HOMO-LUMO Gap | N/A | eV |

| Dipole Moment | N/A | Debye |

Energetic Landscape and Reaction Path Analysis for Theoretical Transformations

These calculations map the energy changes that occur during a chemical reaction, identifying transition states and reaction intermediates. This is valuable for understanding reaction mechanisms, predicting reaction outcomes, and designing synthetic pathways. No studies detailing the energetic landscape for transformations of this compound are currently available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic, solvated environment, researchers can observe how the ligand's binding pose and interactions evolve, providing a more realistic assessment of its binding stability. nih.govnih.gov Published MD simulation data specifically for this compound bound to a protein target could not be located.

Ligand-Target Complex Stability and Dynamics

No published molecular dynamics simulations or binding free energy calculations are available for complexes formed between this compound and any specific protein targets.

Conformational Changes and Flexibility of the Chemical Compound and Target Proteins

There are no available studies detailing the conformational analysis, flexibility, or dynamic behavior of this compound or its potential interactions with target proteins.

In Silico Screening and Virtual Ligand Design for Analogue Discovery

No literature was found describing the use of this compound as a scaffold in virtual screening campaigns or for the rational design of analogues.

Advanced Analytical and Spectroscopic Characterization of 1 4 Methylbenzoyl Indoline 2 Carboxamide

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 1-(4-Methylbenzoyl)indoline-2-carboxamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. Key expected signals include those for the aromatic protons on the indoline (B122111) and 4-methylbenzoyl rings, the diastereotopic protons of the indoline CH₂ group, the methine proton at the C2 position, the amide (NH₂) protons, and the methyl (CH₃) protons of the toluoyl group. The coupling patterns (splitting) and integration values would help establish the connectivity between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and benzoyl groups, the aromatic carbons, and the aliphatic carbons of the indoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indoline-H4 | ~7.2-7.4 | ~124.0 |

| Indoline-H5 | ~7.0-7.2 | ~125.0 |

| Indoline-H6 | ~6.8-7.0 | ~118.0 |

| Indoline-H7 | ~8.0-8.2 | ~128.0 |

| Indoline-H2 (CH) | ~5.0-5.2 | ~60.0 |

| Indoline-H3 (CH₂) | ~3.2-3.8 (diastereotopic) | ~35.0 |

| Carboxamide (NH₂) | ~5.5-7.5 (broad) | - |

| Benzoyl-H2', H6' | ~7.4-7.6 | ~130.0 |

| Benzoyl-H3', H5' | ~7.2-7.3 | ~129.0 |

| Methyl (CH₃) | ~2.4 | ~21.0 |

| Carbonyl (C=O, Amide) | - | ~175.0 |

| Carbonyl (C=O, Benzoyl) | - | ~170.0 |

| Indoline-C3a | - | ~142.0 |

| Indoline-C7a | - | ~132.0 |

| Benzoyl-C1' | - | ~135.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3400-3200 (two bands) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Amide I) | Stretching | ~1680-1650 |

| C=O (Benzoyl Ketone) | Stretching | ~1650-1630 |

| N-H (Amide II) | Bending | ~1640-1550 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₇H₁₆N₂O₂), the expected exact mass can be calculated. An experimental HRMS measurement (e.g., using ESI-TOF) that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Calculated Exact Mass [M+H]⁺: 281.1285 g/mol

An experimental result of, for example, 281.1288 would provide strong evidence for the correct molecular formula.

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for accurately assessing its purity level.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., reverse phase, normal phase, chiral)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. A robust HPLC method is developed to separate the main compound from any starting materials, by-products, or degradation products.

Reverse-Phase HPLC: This is the most common mode used for molecules of this polarity. A typical method would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of an aqueous solvent (often with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, likely in the 254-320 nm range due to the aromatic rings.

Method Validation: A developed method would be validated according to established guidelines (e.g., ICH) for parameters like specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of purity assessment.

Chiral HPLC: Since the C2 position of the indoline ring is a stereocenter, a chiral HPLC method using a specialized chiral stationary phase would be necessary to separate the (R) and (S) enantiomers and determine the enantiomeric purity of a single-enantiomer sample.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | e.g., 10% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the comprehensive characterization of pharmaceutical compounds such as this compound. This powerful hyphenated method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry, enabling robust purity profiling and unambiguous identification of the target molecule.

In a typical workflow, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is employed for the separation of this compound from potential impurities. These impurities may arise from the synthetic route, degradation products, or residual starting materials. The separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase gradient (e.g., water and acetonitrile).

Following chromatographic separation, the eluent is introduced into the mass spectrometer source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. For this compound, protonated molecules [M+H]⁺ are typically formed in positive ion mode.

Tandem mass spectrometry (MS/MS) is then utilized for structural confirmation and sensitive quantification. In the first stage of mass analysis (MS1), the precursor ion corresponding to the protonated molecule of this compound is selected. This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into characteristic product ions. The second stage of mass analysis (MS2) separates and detects these product ions, generating a unique fragmentation pattern or "fingerprint" for the molecule. This high specificity allows for confident identification even in complex matrices.

For purity profiling, the high sensitivity of LC-MS/MS allows for the detection and quantification of trace-level impurities. By monitoring for specific ion transitions (Selected Reaction Monitoring, SRM), the method can be highly selective and quantitative.

Illustrative LC-MS/MS Data for this compound:

| Parameter | Value/Description |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 281.13 |

| Key Fragment Ions | m/z 119.05 (4-methylbenzoyl), m/z 146.08 (indoline-2-carboxamide) |

| Monitored Transition (SRM) | m/z 281.13 -> 119.05 |

This table is for illustrative purposes and actual values may vary based on instrumentation and experimental conditions.

Specialized Separation Principles and Applications (e.g., Microfluidics, Affinity Chromatography)

Beyond conventional LC-MS/MS, specialized separation techniques can provide enhanced resolution and unique insights into the properties of this compound and its interactions.

Microfluidics: Microfluidic systems, often referred to as "lab-on-a-chip" technology, offer several advantages for the analysis of small molecules like this compound. nih.gov These systems manipulate and control minuscule volumes of fluids in micro-channels, leading to significantly reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. aip.org For the analysis of this compound, a microfluidic chip could integrate sample injection, chromatographic separation, and even ionization for mass spectrometry on a single device. This miniaturization can enhance separation efficiency and reduce band broadening, leading to improved resolution of closely related impurities.

Affinity Chromatography: Affinity chromatography is a powerful separation technique based on the specific, reversible binding interaction between a molecule and its binding partner. While direct application for a small molecule like this compound requires a known, high-affinity binding partner (e.g., its biological target), this technique is invaluable for target identification and interaction studies. In a hypothetical scenario where the protein target of this compound is known, the protein can be immobilized on a stationary phase. A solution containing the compound can then be passed through the column. The compound will bind specifically to the immobilized protein and can later be eluted by changing the buffer conditions. This approach can be used to purify the compound from a complex mixture or to study its binding kinetics.

Advanced Proteomic and Biophysical Techniques for Target and Mechanism Studies

To elucidate the biological targets and mechanism of action of this compound, advanced proteomic and biophysical techniques are employed. These methods provide insights into the direct interactions of the compound with proteins and the subsequent conformational changes it may induce.

MS-Based Thermal Stability Profiling (CETSA) for Protein Interactions

The Cellular Thermal Shift Assay (CETSA) is a powerful method for identifying the protein targets of a drug in a cellular context. nih.govpelagobio.com The principle behind CETSA is that the binding of a ligand, such as this compound, to its target protein can increase the protein's thermal stability. nih.govpelagobio.com

In a typical CETSA experiment coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling), intact cells or cell lysates are treated with the compound of interest. The samples are then heated to a range of temperatures, causing proteins to denature and aggregate. The aggregated proteins are removed by centrifugation, and the remaining soluble proteins are identified and quantified by mass spectrometry.

A target protein that is stabilized by the binding of this compound will remain in the soluble fraction at higher temperatures compared to the untreated control. This results in a "thermal shift" in the protein's melting curve. By comparing the proteome-wide melting profiles of treated and untreated samples, specific protein targets of the compound can be identified.

Illustrative CETSA Data for a Hypothetical Target of this compound:

| Temperature (°C) | % Soluble Protein (Control) | % Soluble Protein (Treated) |

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 80 | 92 |

| 55 | 50 | 85 |

| 60 | 20 | 60 |

| 65 | 5 | 30 |

This table illustrates a hypothetical thermal shift for a target protein upon binding to this compound.

Limited Proteolysis-Mass Spectrometry (LiP-MS) for Protein Conformational Changes

Limited Proteolysis-Mass Spectrometry (LiP-MS) is a structural proteomics technique used to identify changes in protein conformation and accessibility upon ligand binding. iaanalysis.comeubopen.org The method relies on the principle that the binding of a small molecule, like this compound, can alter the three-dimensional structure of its target protein. iaanalysis.comeubopen.org This conformational change can either expose or shield specific sites on the protein from cleavage by a protease.

In a LiP-MS experiment, a protein sample is treated with the compound and then subjected to a brief digestion with a protease under non-denaturing conditions. The resulting peptides are then identified and quantified by mass spectrometry. By comparing the peptide profiles of the treated and untreated samples, regions of the protein that have undergone a conformational change can be identified. An increase in the abundance of a specific peptide suggests that the binding of the compound has made that region more accessible to the protease, while a decrease suggests it has become more shielded. This information can provide valuable insights into the binding site and the allosteric effects of the compound on the protein's structure. iaanalysis.comeubopen.org

Illustrative LiP-MS Data for a Hypothetical Target of this compound:

| Peptide Sequence | Fold Change (Treated/Control) | Interpretation |

| N-terminus peptide | 1.1 | No significant change |

| Internal peptide 1 | 0.2 | Shielded upon binding |

| Internal peptide 2 | 3.5 | Exposed upon binding |

| C-terminus peptide | 0.9 | No significant change |

This table provides a hypothetical example of how LiP-MS data can reveal conformational changes in a target protein upon interaction with this compound.

Future Research Directions and Unexplored Avenues for 1 4 Methylbenzoyl Indoline 2 Carboxamide Research

Development of Novel and Efficient Synthetic Methodologies for Complex Analogues

The exploration of the chemical space around 1-(4-Methylbenzoyl)indoline-2-carboxamide is crucial for establishing comprehensive structure-activity relationships (SAR). Future research should focus on developing versatile and efficient synthetic routes to generate a diverse library of complex analogues. While methods for synthesizing indoline-2-carboxamides are known, innovation is required to facilitate high-throughput synthesis and the introduction of greater molecular complexity. acs.orgnih.gov

Future synthetic strategies could include:

One-Pot, Multi-Component Reactions: Designing one-pot syntheses where the indoline (B122111) core, the N-acyl group, and the carboxamide functionality are assembled in a single, efficient operation. This approach could adapt existing coupling methodologies, such as those using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), into sequential, multi-component processes. acs.orgnih.gov

Catalytic Asymmetric Synthesis: Developing enantioselective methods to produce chiral analogues. The stereochemistry of the indoline ring can be critical for biological activity, and catalytic approaches using chiral ligands and transition metals could provide access to enantiomerically pure compounds for more precise biological evaluation. acs.org

Late-Stage Functionalization: Creating methodologies for the late-stage modification of the this compound scaffold. Techniques such as C-H activation could allow for the direct introduction of substituents onto the indoline or benzoyl aromatic rings, rapidly generating analogues without the need for de novo synthesis.

| Synthetic Strategy | Description | Potential Building Blocks for Analogues | Key Reagents/Catalysts |

| Core Modification | Synthesis of substituted indoline-2-carboxylic acids prior to acylation and amidation. acs.org | Substituted indolines, methyl azidoacetate, substituted aldehydes. | Rhodium catalysts, BH3, MsCl. acs.org |

| N-Acyl Group Diversification | Replacing the 4-methylbenzoyl group with a variety of aromatic, heteroaromatic, or aliphatic acyl chlorides/acids. | Substituted benzoyl chlorides, heterocyclic carboxylic acids. | TBTU, DIPEA, EDC·HCl, HOBt. acs.orgnih.gov |

| Carboxamide Moiety Variation | Coupling the 1-(4-methylbenzoyl)indoline-2-carboxylic acid intermediate with a diverse library of primary and secondary amines. | Aliphatic amines, aromatic amines, amino acid esters. | BOP reagent, DIPEA. nih.gov |

Advanced SAR Probing via Chemogenomics and Proteomics Integration

Traditional SAR studies are fundamental to lead optimization. oncodesign-services.compatsnap.com However, future research on this compound should move beyond this by integrating advanced techniques to build a more comprehensive understanding of its biological interactions. Combining SAR with chemogenomics and proteomics can directly link structural modifications to effects on specific protein targets and cellular pathways. nih.gov

A forward-looking research plan would involve:

Synthesis of a Focused Library: Generate a library of analogues based on the synthetic strategies outlined in section 7.1.

Chemogenomic Screening: Screen the compound library against large panels of protein targets, such as kinases or proteases, to identify potential target families.

Proteomic Profiling: Utilize chemical proteomics techniques to identify the direct binding partners of active compounds within a cellular context. Methods like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can provide a comprehensive profile of the protein networks that interact with the compound. cancerbiomed.org

By correlating the structural features of the analogues with their activity profiles from these screens, researchers can build a detailed map of the molecular interactions driving the biological response. This integrated approach helps to elucidate the mechanism of action and can reveal potential off-target effects early in the discovery process. cancerbiomed.orgnih.gov

| Technique | Application to this compound | Expected Outcome | Data Integration |

| Structure-Activity Relationship (SAR) | Systematically modify the compound's structure and measure the effect on a specific biological activity. oncodesign-services.com | Identification of key structural features (pharmacophores) required for potency and selectivity. patsnap.com | Correlate structural data with biological activity data. |

| Chemogenomics | Screen analogues against a broad panel of diverse protein targets (e.g., kinase panel). | Identification of target families and selectivity profile of the chemical scaffold. | Link specific structural motifs to activity against particular protein families. |

| Chemical Proteomics (e.g., ABPP) | Use tagged versions of the compound to isolate and identify direct protein binding partners from cell lysates. cancerbiomed.org | Unbiased identification of direct molecular targets in a native biological system. | Integrate SAR data with identified targets to confirm engagement and functional relevance. |

Integration of Multi-Omics Data in Holistic Target Identification and Validation

To fully understand the biological impact of this compound, future studies must adopt a systems-level perspective. pluto.bio The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to a compound, moving beyond the analysis of a single target to the characterization of entire perturbed networks. nygen.ionih.gov

A proposed workflow for a multi-omics investigation would involve treating a relevant biological system (e.g., a cancer cell line) with the compound and then performing a time-course analysis of:

Transcriptomics (RNA-Seq): To measure changes in gene expression and identify regulated signaling pathways.

Proteomics: To quantify changes in protein abundance and post-translational modifications, validating transcriptomic findings and revealing other regulatory layers. nih.gov

Metabolomics: To profile changes in small-molecule metabolites, providing a functional readout of the cellular state. pluto.bio

Integrating these datasets allows researchers to construct a comprehensive model of the compound's mechanism of action. nih.gov For example, transcriptomic data might reveal the upregulation of a specific signaling pathway, which can then be validated by proteomic data showing increased phosphorylation of key proteins in that pathway. nih.gov This systems-level approach is crucial for validating initial target hypotheses and discovering novel mechanisms and biomarkers. nygen.ioresearchgate.net

Development of Advanced Computational Models for Predictive Biology

Computational modeling can significantly accelerate the drug discovery process by predicting the properties of novel compounds before their synthesis. nih.gov Future research should focus on developing robust predictive models for the this compound scaffold.

Key computational approaches to be explored include:

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient dataset of synthesized analogues and their biological activities is generated, QSAR models can be built. These models use molecular descriptors to create a mathematical relationship between a compound's structure and its activity, allowing for the prediction of potency for virtual compounds. nih.gov

Machine Learning and Deep Learning: Advanced machine learning algorithms, such as random forests, support vector machines, and neural networks, can be trained on multi-omics and SAR data to create more sophisticated predictive models. cancerbiomed.orgnumberanalytics.com These models can predict not only a compound's activity against a specific target but also its likely effects on broader biological pathways. nih.gov

Molecular Docking and Simulation: If a primary protein target is identified, molecular docking can be used to predict the binding pose of analogues within the target's active site. Molecular dynamics simulations can further refine these models, providing insights into the stability and dynamics of the compound-protein interaction.

These computational tools can guide the design of new analogues by prioritizing structures with a higher predicted likelihood of success, thereby optimizing the use of synthetic and biological testing resources. patsnap.com

| Computational Model | Input Data | Predicted Output | Application in Research |

| QSAR | Chemical structures and corresponding biological activity data (e.g., IC50 values). | Biological activity of new, unsynthesized analogues. | Guide the design of more potent compounds by identifying favorable structural features. nih.gov |

| Machine Learning (e.g., Random Forest) | Multi-omics data, SAR data, chemical descriptors. numberanalytics.com | Compound classification (active/inactive), target prediction, pathway perturbation. | Prioritize compounds for synthesis and testing; generate hypotheses about mechanism of action. cancerbiomed.org |

| Molecular Docking | 3D structure of the target protein and the compound. | Preferred binding orientation and affinity score. | Visualize and understand key molecular interactions; rationally design analogues with improved binding. |

Exploration of New Biological Systems and Pathways Relevant to the Chemical Compound

The indole-2-carboxamide scaffold is known to exhibit a remarkable diversity of biological activities, including antitubercular, anticancer, and anti-inflammatory properties. arkat-usa.orgnih.govnih.gov A significant unexplored avenue for this compound research is its systematic evaluation in a broad range of biological systems to uncover novel therapeutic applications.

Future research should prioritize:

Broad-Spectrum Phenotypic Screening: Testing the compound in a wide array of cell-based assays representing different disease areas, such as virology, mycology, immunology, and neurobiology. Phenotypic screens can uncover unexpected activities without prior knowledge of a specific molecular target.

Targeting Novel Pathways: Based on the known activities of related compounds, explore its potential in emerging therapeutic areas. For instance, given that some indole-2-carboxamides act as cannabinoid receptor modulators or TRPV1 agonists, this compound could be tested in models of neuropathic pain or inflammation. nih.govnih.gov

Investigating Drug Resistance: Many indole-based compounds have shown activity against drug-resistant pathogens and cancers. nih.govnih.govrsc.org It would be valuable to evaluate this compound in models of acquired resistance to existing therapies to see if it can overcome these mechanisms.

This broad exploratory approach, combined with the detailed mechanistic studies outlined in the preceding sections, will be essential to fully realize the therapeutic potential of this compound and its derivatives.

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-(4-methylbenzoyl)indoline-2-carboxamide?

A multi-step approach is typically employed:

- Indoline Core Formation : Cyclization of substituted pyridine derivatives with alkynes under palladium/copper catalysis (e.g., Sonogashira coupling) .

- Benzoylation : Introduction of the 4-methylbenzoyl group via electrophilic substitution using 4-methylbenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) .

- Carboxamide Functionalization : Coupling agents like EDCI or DCC mediate the reaction between indoline-2-carboxylic acid and amines under anhydrous conditions . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. How can the structure of this compound be confirmed?

Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methylbenzoyl proton shifts at δ 7.2–7.4 ppm, indoline carboxamide carbonyl at ~168 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₆N₂O₂: 297.1238) .

- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are standard assays to evaluate its biological activity?

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., cannabinoid receptors) .

- Antimicrobial Activity : Broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

- Dose-Response Analysis : Confirm nonlinear effects (e.g., hormetic responses) using 8–10 concentration points .

- Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

- Metabolite Interference : Use LC-MS to rule out activity from degradation products .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Test Pd/Cu ratios (e.g., 1:2 mol%) to enhance cyclization efficiency .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

- Flow Chemistry : Implement continuous flow reactors for benzoylation to reduce side reactions .

Q. How can computational modeling predict its target interactions?

- Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., CB1 receptor) with AMBER force fields .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

- QSAR Studies : Corrogate substituent effects (e.g., methyl vs. chloro) on bioactivity using MOE descriptors .

Q. What are common impurities in synthesis, and how are they mitigated?

- Byproducts : Unreacted indoline intermediates (detected via TLC; mitigate with excess benzoyl chloride) .

- Oxidation Products : Stabilize with antioxidants (e.g., BHT) during purification .

- Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if racemization occurs .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

- Core Modifications : Replace indoline with indolizine to assess ring size impact on receptor affinity .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoyl position to study electronic effects .

- Bioisosteric Replacement : Swap carboxamide with sulfonamide to evaluate pharmacophore flexibility .

Q. What techniques validate its stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .

- Plasma Stability : Incubate with rat plasma (37°C); quantify parent compound using LC-MS/MS .

Data Interpretation and Reporting

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.